
Application Notes and Protocols for L10 Phase
Ordering in FePt Films

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Iron;platinum

CAS No.: 823185-57-5

Cat. No.: B14222836

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

annealing process to achieve the chemically ordered L10 phase in Iron-Platinum (FePt) thin

films. The L10 phase of FePt is of significant interest for high-density magnetic recording

media, nanocomposite permanent magnets, and biomedical applications due to its high

magnetocrystalline anisotropy.

Introduction to L10 Phase Ordering in FePt
The as-deposited FePt thin films typically exhibit a chemically disordered face-centered cubic

(fcc) A1 phase, which is magnetically soft.[1] A post-deposition annealing process is necessary

to induce the phase transformation to the chemically ordered face-centered tetragonal (fct) L10

phase.[1][2] This ordered phase consists of alternating atomic layers of Fe and Pt along the c-

axis, which is the origin of its remarkable hard magnetic properties.[2] The annealing process

provides the thermal energy required for the atomic diffusion and ordering. However, high

annealing temperatures (often exceeding 500°C) can lead to undesirable grain growth and
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changes in film morphology.[3] Therefore, optimizing the annealing parameters is crucial for

achieving the desired magnetic properties and microstructure.

Annealing Parameters and Their Effects
The transformation from the A1 to the L10 phase is influenced by several key annealing

parameters:

Annealing Temperature: This is a critical factor that directly affects atomic mobility. Higher

temperatures generally promote faster ordering but can also lead to excessive grain growth,

which may be detrimental to the magnetic properties.[4]

Annealing Time: The duration of the anneal at a specific temperature influences the degree

of ordering. Longer times can allow for more complete phase transformation but also

contribute to grain coarsening.[4]

Heating Rate: Rapid thermal annealing (RTA) with high heating rates can be used to achieve

the L10 phase at lower temperatures and in shorter times compared to conventional furnace

annealing.[4][5] The heating rate can also influence the film's morphology, with higher rates

potentially leading to an island-like structure.[5]

Annealing Atmosphere: The composition of the annealing environment can significantly

impact the ordering process. Annealing in a forming gas (a mixture of H2 and Ar or N2) can

accelerate the ordering process and improve magnetic properties compared to annealing in

a vacuum or inert gas like N2 or Ar.[2][6] However, the presence of oxygen can lead to the

formation of iron oxides, which is detrimental to the magnetic properties.[2][7]

Film Thickness: The ordering temperature can be dependent on the film thickness, with

thinner films sometimes requiring higher temperatures.[8]

Substrate and Underlayers: The choice of substrate and the presence of underlayers can

influence the stress state and crystallographic texture of the FePt film, thereby affecting the

L10 phase formation.[9][10]

Capping Layers: Capping layers can protect the FePt film from oxidation during annealing

and can also influence the interdiffusion and ordering at the interface.
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Data Presentation: Annealing Parameters and
Resulting Properties
The following tables summarize quantitative data from various studies on the annealing of FePt

films.

Table 1: Effect of Annealing Temperature and Time on Coercivity of FePt Films

Film
Thickne
ss

Anneali
ng
Method

Temper
ature
(°C)

Time
Heating
Rate
(°C/s)

In-Plane
Coercivi
ty (Hc//)
(kOe)

Perpend
icular
Coercivi
ty (Hc⊥)
(kOe)

Referen
ce

30 nm RTA 600 180 s 100 7.5 6.5 [4]

30 nm RTA 700 180 s 100 11.1 9.5 [4]

30 nm RTA 800 180 s 100 9.8 8.9 [4]

100 nm

Furnace

Annealin

g

350 1 h - ~6 - [11]

105 nm

Furnace

Annealin

g

650 1 h - 4.4 - [1]

10 nm

Laser

Annealin

g

-
10 ms

pulse
- 5.36 - [3]

Table 2: Influence of Annealing Atmosphere on L10 Phase Formation
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Film
Thicknes
s

Substrate

Annealin
g
Temperat
ure (°C)

Time
Atmosph
ere

Key
Observati
on

Referenc
e

30 nm SiO2/Si 500 - 900 30 s

N2, Ar,

Forming

Gas

(Ar+H2)

L10 phase

formed at

500°C in

all

atmospher

es.

[6]

FePt NPs

in MgO
MgO 800 4 h O2

No L10

phase

transition

observed.

[2]

FePt NPs

in MgO
MgO 800 4 h

High-

Vacuum

No L10

phase

transition

observed.

[2]

FePt NPs

in MgO
MgO 800 4 h

H2/Ar (5%

H2)

L10

ordering

significantl

y

improved,

coercivity

reached 37

kOe.

[2]

Table 3: Rapid Thermal Annealing (RTA) Parameters and Observations
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Film
Thicknes
s

Substrate
Temperat
ure (°C)

Time
Heating
Rate
(°C/s)

Key
Observati
on

Referenc
e

30 nm - 700 > 3 s 100

Necessary

to

transform

from

disordered

to L10

phase.

[4]

5 - 100 nm Glass 900 60 s 80

A

metastable

fcc ordered

phase was

observed

in films ≥

40 nm.

[8][12]

- Amorphous 400 - 5 - 50

Morpholog

y changed

from

continuous

to island-

like with

increasing

heating

rate.

[5]

[Fe/Pt]x8 Oxidized Si 550 240 s 40

Resulted in

highly

ordered

L10 FePt

films

with[4]

preferred

orientation.

[13]
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Experimental Protocols
Protocol for FePt Thin Film Deposition by Magnetron
Sputtering
This protocol describes a general procedure for depositing FePt thin films. Specific parameters

should be optimized based on the available sputtering system and desired film characteristics.

Substrate Preparation:

Select appropriate substrates (e.g., thermally oxidized Si wafers, MgO single crystals, or

glass).[6][14]

Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized

water, each for 10-15 minutes.

Dry the substrates with a nitrogen gun.

Mount the substrates onto the substrate holder in the sputtering chamber.

Sputtering System Preparation:

Load high-purity Fe and Pt targets into the magnetron sputtering guns.

Evacuate the chamber to a base pressure of at least 10^-7 Torr.

Deposition Process:

Introduce high-purity Argon (Ar) gas into the chamber to a working pressure of a few

mTorr.

Pre-sputter the targets for 5-10 minutes with the shutter closed to remove any surface

contaminants.

Deposit the FePt film by co-sputtering from the Fe and Pt targets onto the room

temperature or heated substrates.[8][11] The film composition can be controlled by

adjusting the power to each sputtering gun. Alternatively, deposit alternating nanometer-

thick layers of Fe and Pt to form a multilayer structure.[15]
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The film thickness can be monitored in-situ using a quartz crystal microbalance and

verified ex-situ using techniques like X-ray reflectivity (XRR) or profilometry.

Post-Deposition:

After deposition, cool the substrates to room temperature (if heated during deposition)

before venting the chamber.

Protocol for Post-Deposition Annealing
This protocol outlines the general steps for furnace annealing and rapid thermal annealing

(RTA).

A. Conventional Furnace Annealing:

Place the as-deposited FePt films in a quartz tube furnace.

Evacuate the furnace to a low pressure and then backfill with the desired annealing

atmosphere (e.g., high-purity N2, Ar, or forming gas).[6] Maintain a constant gas flow during

the annealing process.

Ramp up the temperature to the desired annealing temperature (e.g., 350-700°C) at a

controlled rate.[1][11]

Hold the temperature for the specified annealing time (e.g., 20 minutes to 1 hour).[11][16]

After annealing, cool the furnace down to room temperature. For some applications, a

specific cooling rate may be required.[11]

B. Rapid Thermal Annealing (RTA):

Place the as-deposited FePt film in the RTA chamber.

Purge the chamber and introduce the desired annealing atmosphere.

Program the RTA system with the target temperature, annealing time, and heating/cooling

rates. RTA allows for very high heating rates (e.g., 10-100 °C/s).[4][5]
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Execute the annealing process. Annealing times in RTA are typically much shorter than in

furnace annealing, ranging from a few seconds to a few minutes.[4][13]

The system will automatically cool down rapidly after the annealing duration.

Protocol for Characterization of L10 Ordered FePt Films
Structural Characterization (X-Ray Diffraction - XRD):

Use a high-resolution X-ray diffractometer with Cu Kα radiation.

Perform a θ-2θ scan to identify the crystal phases present in the film. The formation of the

L10 phase is confirmed by the appearance of superlattice peaks such as (001) and (110)

in addition to the fundamental peaks.[1]

The degree of chemical ordering (S) can be estimated from the ratio of the integrated

intensities of the superlattice and fundamental peaks.[13][17]

Magnetic Characterization (Vibrating Sample Magnetometer - VSM or SQUID):

Measure the magnetic hysteresis (M-H) loops at room temperature with the magnetic field

applied both in the plane and perpendicular to the plane of the film.

From the M-H loops, determine key magnetic properties such as coercivity (Hc), saturation

magnetization (Ms), and remanence (Mr).[1][18]

Microstructural Characterization (Transmission Electron Microscopy - TEM):

Prepare cross-sectional or plan-view TEM samples of the FePt films.

Use TEM to visualize the grain size, grain size distribution, and film morphology.[5]

High-resolution TEM (HRTEM) can be used to observe the lattice fringes and confirm the

crystallographic orientation of the L10 phase.[5]

Visualizations
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Caption: Experimental workflow for L10 phase ordering in FePt films.
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Caption: Influence of annealing parameters on FePt film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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